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Compound of Interest

Compound Name:
1-benzyl-5,6-dimethoxy-1H-

indazole

CAS No.: 1513040-86-2

Cat. No.: B2974217

Get Quote

Executive Summary
5,6-dimethoxy-1-benzylindazole (C₁₆H₁₆N₂O₂) is a bicyclic heteroaromatic pharmacophore

characterized by an indazole core substituted with electron-donating methoxy groups at the 5

and 6 positions and a lipophilic benzyl moiety at the N1 nitrogen. This scaffold serves as a

critical bioisostere to 1-benzyl-5,6-dimethoxybenzimidazole and is frequently utilized in

medicinal chemistry to modulate solubility, metabolic stability, and target affinity in kinase

inhibitors and neuroprotective agents.

This guide provides a rigorous analysis of the chemical structure, molecular weight

calculations, synthetic pathways (focusing on N1 vs. N2 regioselectivity), and characterization

protocols for researchers in drug discovery.
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The precise identification of 5,6-dimethoxy-1-benzylindazole requires differentiation from its N2-

isomer and its benzimidazole analogs.

Table 1: Physicochemical Profile
Property Data Notes

IUPAC Name
1-Benzyl-5,6-dimethoxy-1H-

indazole

N1-isomer (Thermodynamic

product)

CAS Registry Number 1513040-86-2 Specific to the 1-benzyl isomer

Molecular Formula C₁₆H₁₆N₂O₂

Molecular Weight 268.31 g/mol Monoisotopic Mass: 268.1212

Core Scaffold 1H-Indazole
Bioisostere of

Benzimidazole/Indole

Substituents 5,6-Dimethoxy; 1-Benzyl Electron-rich aromatic system

Calculated LogP ~3.2 - 3.5 Lipophilic due to benzyl group

H-Bond Acceptors 3 N2, 5-OMe, 6-OMe

H-Bond Donors 0 No free NH or OH

Molecular Weight Calculation Breakdown
The molecular weight is derived from standard atomic weights:

Carbon (16 × 12.011): 192.176

Hydrogen (16 × 1.008): 16.128

Nitrogen (2 × 14.007): 28.014

Oxygen (2 × 15.999): 31.998

Total: 268.316 g/mol
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The synthesis of 1-benzylindazoles involves the alkylation of the parent indazole. A critical

challenge in this workflow is controlling regioselectivity between the N1 and N2 positions.

Regioselectivity Logic
Indazoles exist in a tautomeric equilibrium (

). Alkylation can occur at either nitrogen:

N1-Alkylation (Target): Generally thermodynamically favored due to the preservation of the

benzenoid structure in the fused ring system.

N2-Alkylation (Impurity): Often the kinetic product, leading to a quinoid-like resonance

structure which is less stable.

The electronic effect of the 5,6-dimethoxy groups increases electron density on the ring,

potentially enhancing nucleophilicity but also influencing the N1/N2 ratio based on steric

hindrance.

Visualization: Regioselective Synthesis Pathway
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Caption: Figure 1. Regioselective alkylation of 5,6-dimethoxyindazole. N1-benzylation is

favored under thermodynamic control.
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Objective: Synthesize 5,6-dimethoxy-1-benzylindazole with >95% regioselectivity for the N1

isomer.

Reagents
Precursor: 5,6-dimethoxy-1H-indazole (1.0 eq)

Electrophile: Benzyl bromide (1.1 eq)

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Preferred for N1 selectivity.

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
Activation: In a flame-dried round-bottom flask, dissolve 5,6-dimethoxy-1H-indazole in

anhydrous DMF (0.1 M concentration).

Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes to

generate the indazolyl anion.

Alkylation: Add benzyl bromide dropwise via syringe to the stirring suspension.

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane

1:1) or LC-MS.

Note: The N1 isomer typically has a higher Rf (less polar) than the N2 isomer on silica gel.

Work-up: Quench with water and extract with ethyl acetate (3x). Wash combined organics

with brine, dry over Na₂SO₄, and concentrate.

Purification: Purify via flash column chromatography (SiO₂).

Gradient: 0% → 40% EtOAc in Hexanes.

Elution Order: The target 1-benzyl isomer usually elutes after the bis-alkylated impurities

but before the N2 isomer in many solvent systems (though polarity can vary; confirmation

by NOE is mandatory).
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Structural Characterization & Validation
To confirm the structure and distinguish it from the N2-isomer, Nuclear Magnetic Resonance

(NMR) is the gold standard.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Benzyl Methylene (-CH₂-): A sharp singlet typically around 5.45 – 5.55 ppm.

Differentiation: In N2-isomers, this peak often shifts slightly downfield or appears as a

different pattern if restricted rotation exists.

Indazole C3-H: A singlet around 7.90 – 8.00 ppm. This proton is diagnostic for the indazole

ring system.

Methoxy Groups: Two singlets around 3.90 – 3.98 ppm (6H total).

Aromatic Region: Multiplets for the benzyl phenyl ring (7.20–7.40 ppm) and singlets for H-4

and H-7 of the indazole core (approx 6.80 – 7.10 ppm).

NOE (Nuclear Overhauser Effect) Validation
To definitively prove N1-substitution:

Irradiate the Benzyl -CH₂- protons.

Positive NOE: You should observe enhancement of the H-7 proton signal (the proton on the

benzene ring of the indazole closest to N1).

Negative NOE (N2 Isomer): If N2-substituted, irradiation of the benzyl CH₂ would show

enhancement of the H-3 proton.

Visualization: Structural Logic & NOE Interactions
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Validation Logic
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Caption: Figure 2. Structural validation logic. NOE interaction between Benzyl-CH₂ and H-7

confirms N1-alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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